4-Iodopyrimidin-5-ol
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Overview
Description
4-Iodopyrimidin-5-ol, also known as 5-Iodopyrimidin-4-ol, is a heterocyclic organic compound with the molecular formula C4H3IN2O. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 5th position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodopyrimidin-5-ol can be synthesized through several methods. One common method involves the iodination of pyrimidin-4(3H)-one. This reaction typically uses iodine and a base such as sodium hydroxide. Another method involves the reaction of pyrimidin-4(3H)-one with N-iodosuccinimide (NIS) in acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually cooled to precipitate the product, which is then filtered, washed, and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding pyrimidin-5-ol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation reactions produce pyrimidin-5-one derivatives.
- Reduction reactions result in deiodinated pyrimidin-5-ol .
Scientific Research Applications
4-Iodopyrimidin-5-ol is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Iodopyrimidin-5-ol depends on its specific application. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interfere with nucleic acid synthesis or function, making it a potential antiviral or anticancer agent .
Comparison with Similar Compounds
4-Chloropyrimidin-5-ol: Similar structure but with a chlorine atom instead of iodine.
4-Bromopyrimidin-5-ol: Similar structure but with a bromine atom instead of iodine.
Pyrimidin-5-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Iodopyrimidin-5-ol is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. The iodine atom also contributes to its potential biological activity, making it a compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C4H3IN2O |
---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
4-iodopyrimidin-5-ol |
InChI |
InChI=1S/C4H3IN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
InChI Key |
UCCHCJWFSULSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)I)O |
Origin of Product |
United States |
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